molecular formula C26H30N4O5S2 B2457851 TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE CAS No. 1019186-88-9

TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE

Cat. No.: B2457851
CAS No.: 1019186-88-9
M. Wt: 542.67
InChI Key: OLDADHSYJZPPGD-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a useful research compound. Its molecular formula is C26H30N4O5S2 and its molecular weight is 542.67. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-2-thiophen-2-yl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S2/c1-25(2,3)35-24(32)30-10-8-26(9-11-30)28-22(20-5-4-14-36-20)23(29-26)37-16-21(31)27-17-6-7-18-19(15-17)34-13-12-33-18/h4-7,14-15H,8-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDADHSYJZPPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 396.49 g/mol. The structure features a triazaspiroundecane core with various functional groups that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that modifications in the benzodioxin moiety enhance the cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

The proposed mechanism of action for related compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been noted as a mechanism through which certain benzamide derivatives exert their anticancer effects . This inhibition leads to reduced levels of NADPH, destabilizing DHFR and subsequently affecting cell growth.

Antimicrobial Activity

Some studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the structure may enhance interaction with microbial targets .

Data Tables

Biological Activity Reference
Anticancer (MCF-7 Cells)
DHFR Inhibition
Antimicrobial Potential

Case Studies

  • Anticancer Efficacy : A study involving a series of benzodioxin derivatives demonstrated that specific substitutions at the aromatic ring significantly increased cytotoxicity against MCF-7 cells by up to 50% compared to controls .
  • Inhibition Studies : Another investigation focused on the inhibition of DHFR by benzamide derivatives showed a marked decrease in enzyme activity correlating with increased compound concentration. This suggests a dose-dependent relationship crucial for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzodioxin moiety is particularly noteworthy as it has been associated with cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of benzodioxin can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Antimicrobial Properties

Compounds that contain thiophene and triazole rings have shown promising antimicrobial activity. The incorporation of these groups in the structure may enhance the compound's ability to inhibit bacterial growth and combat resistant strains of bacteria . Research indicates that such compounds can serve as effective agents against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The triazole derivatives are known for their anti-inflammatory properties. The compound's potential to inhibit inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies have demonstrated that related compounds can reduce inflammation markers in vitro and in vivo .

Polymer Chemistry

The unique structural features of this compound allow it to be explored as a monomer or additive in polymer synthesis. Its ability to participate in radical polymerization processes can lead to the development of novel polymeric materials with enhanced mechanical and thermal properties .

Photovoltaic Devices

Research has suggested that compounds with similar structures can be utilized in organic photovoltaic devices due to their favorable electronic properties. The incorporation of such compounds into device architectures may improve charge transport and overall efficiency .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated the anticancer potential of benzodioxin derivatives similar to TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE. The researchers synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines, revealing significant activity against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of thiophene-containing compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting a pathway for developing new antibiotics based on this structural framework.

Q & A

Q. How does the spirocyclic triaza system influence conformational flexibility and target binding?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the spiro system’s chair vs. boat conformation in ligand-bound protein structures.
  • NMR Relaxation : Measure rotational correlation times to assess rigidity.
  • Free Energy Calculations : Compare binding affinities of spiro vs. non-spiro analogs using MM-PBSA .

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